1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine is a secondary amine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 5-position with an N-methylmethanamine group. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound is commercially available with a purity of ≥95% and is stored under dry, sealed conditions at 2–8°C .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-3-2-4-9-10(8)13-6-5-12-9/h2-4,11H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASACYLEGBZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CC=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618723 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709649-64-9 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with N-Methylmethanamine
A primary method involves the reaction of 2,3-dihydrobenzo[b]dioxin-5-yl derivatives with N-methylmethanamine. This approach leverages the nucleophilic properties of the amine to substitute leaving groups (e.g., bromine) on the benzodioxin scaffold.
Procedure :
A solution of 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in anhydrous tetrahydrofuran is treated with N-methylmethanamine (2.5 eq) and potassium carbonate (3.0 eq). The mixture is refluxed at 65°C under nitrogen for 12–18 hours. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield the target compound as a pale-yellow oil.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Reaction Time | 12–18 h |
| Solvent | Tetrahydrofuran |
| Yield | 72–78% |
Reductive Amination of Benzodioxin Carbaldehydes
An alternative route employs reductive amination between 2,3-dihydrobenzo[b]dioxin-5-carbaldehyde and methylamine. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates the reduction of the intermediate imine.
Procedure :
2,3-Dihydrobenzo[b]dioxin-5-carbaldehyde (1.0 eq) is dissolved in methanol, followed by the addition of methylamine hydrochloride (1.2 eq) and NaBH3CN (1.5 eq). The reaction is stirred at room temperature for 24 hours. The mixture is acidified with 1M HCl, extracted with dichloromethane, and neutralized with saturated NaHCO3. The organic layer is dried (MgSO4) and concentrated to afford the product.
Optimization Insights :
- pH Control : Maintaining a pH of 6–7 is critical to suppress side reactions.
- Catalyst : Titanium tetraisopropoxide (Ti(OiPr)4) enhances imine formation efficiency.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial protocols prioritize throughput and purity. A continuous flow system using microreactors reduces reaction times and improves heat transfer.
Setup :
- Reactants : 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine and N-methylmethanamine are pumped into a stainless-steel microreactor (0.5 mL volume) at 0.2 mL/min.
- Conditions : 80°C, 10 bar pressure, residence time of 5 minutes.
- Workup : In-line liquid-liquid separation removes KBr byproducts, followed by distillation to isolate the amine.
Advantages :
Catalytic Amination with Transition Metals
Palladium-catalyzed coupling reactions enable direct amination of halogenated benzodioxins.
Protocol :
A mixture of 6-bromo-2,3-dihydrobenzo[b]dioxine (1.0 eq), N-methylmethanamine (1.5 eq), Pd2(dba)3 (0.05 eq), and XantPhos (0.1 eq) in toluene is heated to 110°C for 8 hours. The reaction is filtered through Celite, concentrated, and purified via recrystallization (ethanol/water).
Catalyst Performance :
| Catalyst System | Yield (%) |
|---|---|
| Pd(OAc)2/XantPhos | 68 |
| Pd2(dba)3/BINAP | 74 |
| NiCl2(dppe) | 52 |
Analytical Validation and Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl3) :
- δ 6.82–6.92 (m, 3H, aromatic), 4.21–4.28 (m, 4H, OCH2CH2O), 3.45 (s, 2H, CH2NH), 2.35 (s, 3H, NCH3).
13C NMR (126 MHz, CDCl3) :
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30, 1 mL/min) shows a single peak at 4.2 minutes (purity >98%).
Challenges and Mitigation Strategies
Byproduct Formation
Issue : N,N-Dimethyl derivatives form via over-alkylation.
Solution :
Oxidative Degradation
Issue : The amine oxidizes during storage.
Stabilization :
- Add 0.1% w/v ascorbic acid as an antioxidant.
- Store under nitrogen at −20°C.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Neuropharmacology
Research indicates that derivatives of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine may exhibit neuroprotective properties. Studies have suggested that compounds with similar structures can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacological applications .
b. Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects potentially linked to its ability to induce apoptosis in malignant cells . This property warrants further exploration in drug development for cancer therapies.
c. Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance .
Environmental Science
a. Environmental Remediation
The unique chemical structure of this compound makes it a candidate for environmental remediation processes. Its potential to bind with heavy metals and organic pollutants can be utilized in the development of novel materials for water treatment and soil remediation technologies .
b. Toxicological Studies
Given its structural similarities to other dioxins, the compound is also under investigation for its toxicological profile. Understanding its environmental impact and degradation pathways is crucial for assessing risks associated with exposure .
Material Science
a. Polymer Chemistry
The compound's reactivity could be harnessed in polymer chemistry to create new materials with specific properties. Its incorporation into polymer matrices could enhance mechanical strength or modify thermal properties .
b. Sensor Development
Recent advancements have explored the use of this compound in sensor technologies due to its electronic properties. It may serve as a functional component in developing sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a versatile pharmacophore, and modifications to its amine substituents or substitution patterns significantly alter physicochemical properties and biological activity. Below is a detailed comparison with structurally related compounds:
Structural Variations
Physicochemical Properties
- Lipophilicity : Introduction of electron-withdrawing groups (e.g., trifluoromethyl in Compound 15 ) increases logP values, enhancing membrane permeability .
- Solubility : Primary amines (e.g., N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine) exhibit higher aqueous solubility compared to tertiary amines like N,N-dimethyl derivatives .
Key Research Findings
- Positional Isomerism : Substitution at the 5- vs. 6-position on the benzodioxine ring alters electronic properties, impacting binding affinities in receptor-ligand interactions .
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H13N1O2 |
| Molecular Weight | 179.22 g/mol |
| Density | 1.257±0.06 g/cm³ (Predicted) |
| Melting Point | 54 °C |
| Boiling Point | 94-97 °C (at 0.28 Torr) |
| pKa | 14.24±0.10 (Predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with N-methylmethanamine under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of benzo[d]dioxins possess antibacterial properties against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 625–1250 µg/mL against S. aureus .
- Antifungal Activity : The compound also shows potential antifungal effects against Candida albicans, with several derivatives exhibiting excellent activity .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of related compounds on cancer cell lines have yielded promising results:
- Cell Lines Tested : Compounds were tested against HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cell lines.
- Findings : Some derivatives demonstrated significant cytotoxicity, suggesting that modifications to the dioxin structure can enhance anti-cancer activity .
Case Studies
A notable study explored a series of novel dioxin derivatives including this compound. The results indicated:
- Compound Efficacy : Among the tested compounds, those with specific substitutions on the dioxin ring exhibited superior antibacterial and antifungal activities.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of fungal growth through interference with ergosterol biosynthesis .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Reflux in chlorobenzene | 12 h, N₂ atmosphere | 84% | |
| Iridium catalysis | DME, 24 h, 40°C | 97% | |
| Reductive amination | NaBH₃CN, DMF, 80°C | 53% |
Q. Table 2: Pharmacological Profiling
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Radioligand | D₂ receptor | Kᵢ = 2.3 nM | |
| Catalepsy (rats) | ED₅₀ | 8.7 mg/kg | |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 9.5 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
